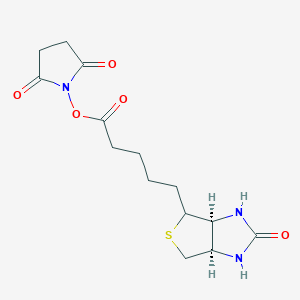
Biotinyl-OSu
Vue d'ensemble
Description
Biotinyl-oxysuccinimide, commonly known as Biotinyl-OSu, is a pre-activated reagent used for the introduction of biotin into various molecules. Biotin is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Biotinyl-oxysuccinimide is particularly useful in the biotinylation of peptides, proteins, and other biomolecules, making it a valuable tool in biochemical and molecular biology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotinyl-oxysuccinimide is synthesized by reacting biotin with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dimethylformamide or dichloromethane. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Biotinyl-oxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the product’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Biotinyl-oxysuccinimide primarily undergoes nucleophilic substitution reactions. It reacts with primary amines present in peptides, proteins, and other biomolecules to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation purposes .
Common Reagents and Conditions
The biotinylation reaction using Biotinyl-oxysuccinimide typically requires mild conditions, such as a pH range of 6.5 to 8.5, and can be carried out at room temperature. Common reagents used in this reaction include buffers like phosphate-buffered saline and coupling agents like dicyclohexylcarbodiimide .
Major Products Formed
The primary product formed from the reaction of Biotinyl-oxysuccinimide with biomolecules is a biotinylated derivative of the target molecule. This biotinylated product retains the biological activity of the original molecule while gaining the ability to bind to avidin or streptavidin with high affinity .
Applications De Recherche Scientifique
Biotinyl-oxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of biotinylated peptides and small molecules for various biochemical assays
Biology: Biotinyl-oxysuccinimide is employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and purification purposes
Medicine: In medical research, biotinylated molecules are used in diagnostic assays, drug delivery systems, and imaging techniques
Industry: Biotinyl-oxysuccinimide is utilized in the production of biotinylated reagents and kits for research and diagnostic applications
Mécanisme D'action
Biotinyl-oxysuccinimide exerts its effects through the formation of stable amide bonds with primary amines in target molecules. The succinimide group of Biotinyl-oxysuccinimide reacts with the amino group of the target molecule, resulting in the covalent attachment of biotin. This biotinylated product can then interact with avidin or streptavidin, enabling its detection, purification, or immobilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin p-nitrophenyl ester: Another biotinylation reagent that is more soluble and reactive than Biotinyl-oxysuccinimide
Biotin N-hydroxysuccinimide ester: Similar to Biotinyl-oxysuccinimide but with different solubility and reactivity properties
Uniqueness
Biotinyl-oxysuccinimide is unique due to its high specificity and efficiency in biotinylation reactions. It is particularly useful in solid-phase peptide synthesis and other applications where precise biotinylation is required .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-LNIZJEQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B7839208.png)
![(3S,7S)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B7839222.png)
![(2S,3R)-3-[(3E,7E)-nona-3,7-dienoyl]oxirane-2-carboxamide](/img/structure/B7839225.png)

![(1S,5E,7R,9S,11E,13S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B7839232.png)





![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;trifluoroborane;fluoride](/img/structure/B7839269.png)

